molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9

Thiireno[b]quinoxaline

Cat. No.: B14753198
CAS No.: 286-91-9
M. Wt: 160.20 g/mol
InChI Key: YEEQOWREUIZORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiireno[b]quinoxaline is a fused heterocyclic compound of interest in advanced materials science and medicinal chemistry research. This structure combines a quinoxaline core, a known pharmacophore with a broad spectrum of biological activity, with a thiirene ring, which may impart unique electronic and reactive properties. Researchers are exploring such hybrid structures for their potential applications. Quinoxaline derivatives, in general, are widely investigated for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities, and often act through mechanisms such as enzyme inhibition or DNA intercalation. The specific research value, applications, and mechanism of action for this compound are subject to ongoing investigation and should be verified from specialized chemical literature. This product is provided as a high-purity solid for research purposes. Handling should be conducted by qualified laboratory personnel in accordance with all applicable safety regulations. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286-91-9

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

thiireno[2,3-b]quinoxaline

InChI

InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H

InChI Key

YEEQOWREUIZORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)S3

Origin of Product

United States

Reaction Mechanisms in Thiireno B Quinoxaline Chemistry

Mechanistic Investigations of Quinoxaline (B1680401) Ring Formation Reactions

The formation of the quinoxaline ring, a core component of the thiireno[b]quinoxaline scaffold, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov This reaction is often catalyzed by acid and proceeds through a proposed mechanism involving the activation of the carbonyl groups of the dicarbonyl compound by the catalyst. researchgate.net This activation facilitates the nucleophilic attack of the diamine, followed by dehydration and cyclization to yield the final quinoxaline product. researchgate.net

Mechanistic Studies of Functionalization and Derivatization Reactions

The functionalization and derivatization of the quinoxaline core are essential for tuning the properties of this compound-based compounds. These reactions often involve complex mechanistic pathways, including intramolecular oxidative cyclodehydrogenation and N-oxide formation.

Pathways of Intramolecular Oxidative Cyclodehydrogenation in Fused Quinoxalines

Intramolecular oxidative cyclodehydrogenation is a key strategy for the synthesis of fused and strap-like conjugated polymers derived from quinoxalines. rsc.org This process involves the formation of new carbon-carbon bonds within the molecule, leading to extended and more rigid structures. rsc.org The mechanism of this reaction is believed to proceed through the generation of radical intermediates, which then undergo cyclization and subsequent dehydrogenation to form the fused ring system. This method has been successfully applied to create novel nanoribbons with promising electronic properties. rsc.org

Mechanism of N-Oxide Formation via Beirut Reaction in Quinoxaline Derivatives

The formation of quinoxaline-1,4-dioxides is a significant derivatization that often imparts or enhances the biological activity of the parent compound. nih.govnih.gov The most prominent method for synthesizing these N-oxides is the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enols. nih.gov The proposed mechanism for the Beirut reaction involves several steps, though the exact sequence can vary depending on the specific reactants. nih.govmdpi.com Generally, it is believed to start with the nucleophilic attack of the enamine or enol on the benzofuroxan (B160326) ring, leading to a series of ring-opening and cyclization steps that ultimately result in the formation of the quinoxaline 1,4-dioxide. nih.gov This reaction has proven to be a versatile tool for accessing a wide range of substituted quinoxaline-1,4-dioxides with diverse functionalities. mdpi.comresearchgate.net

Theoretical Elucidation of Reaction Dynamics and Kinetics in this compound Transformations

Computational methods, particularly density functional theory (DFT), have become invaluable tools for understanding the intricate details of reaction mechanisms in quinoxaline chemistry. researchgate.net These theoretical studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the kinetic parameters of the transformations. For instance, DFT calculations have been used to analyze the mechanistic aspects of ring cyclization processes, helping to rationalize the formation of different ring sizes. researchgate.net

In the context of this compound, theoretical studies can elucidate the role of the sulfur atom in influencing the electronic structure and reactivity of the molecule. By modeling the reaction coordinates and calculating the activation energies, researchers can predict the most favorable reaction pathways and design more efficient synthetic strategies. These computational investigations complement experimental findings and provide a deeper, molecular-level understanding of the reaction dynamics and kinetics governing the transformations of this compound and its derivatives. Molecular docking studies have also been employed to investigate the interaction of quinoxaline derivatives with biological targets, providing insights into their potential therapeutic applications. nih.gov

Advanced Spectroscopic Characterization Techniques for Thiireno B Quinoxaline

Vibrational Spectroscopy Applications for Thiireno[b]quinoxaline Structural Analysis

FT-IR spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to the vibrations of its constituent parts. Key anticipated vibrations would include the C-H stretching of the aromatic quinoxaline (B1680401) ring, typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibrations within the pyrazine (B50134) ring of the quinoxaline moiety would likely appear in the 1620-1550 cm⁻¹ range. The carbon-carbon stretching vibrations of the aromatic rings would produce a series of bands in the 1600-1400 cm⁻¹ region. The presence of the thiirene (B1235720) ring, a three-membered ring containing a sulfur atom, would be indicated by characteristic C-S stretching and ring deformation modes, although these can be weak and fall in the lower frequency region of the spectrum.

Complementary to FT-IR, FT-Raman spectroscopy would provide insights into the non-polar bonds of this compound. The symmetric vibrations of the aromatic rings and the C-S bond of the thiirene ring are expected to be more prominent in the Raman spectrum. The combination of FT-IR and FT-Raman spectra would offer a detailed "spectroscopic fingerprint," allowing for a more complete assignment of the vibrational modes of the molecule.

Table 1: Anticipated Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000FT-IR, FT-Raman
C=N Stretch (Quinoxaline)1620-1550FT-IR
Aromatic C=C Stretch1600-1400FT-IR, FT-Raman
C-S Stretch (Thiirene)800-600FT-IR, FT-Raman

Note: This table represents expected ranges and the actual experimental values for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR would be essential for confirming the structure of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoxaline and thiirene rings. The protons on the benzene (B151609) portion of the quinoxaline ring would likely appear as multiplets in the aromatic region (δ 7.5-8.5 ppm). The chemical shifts and coupling patterns of these protons would provide information about their relative positions. The protons on the thiirene ring, if present, would have characteristic chemical shifts that are highly dependent on the ring strain and the electronic environment, likely appearing in a distinct region of the spectrum.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in this compound. Distinct signals would be expected for the carbons of the quinoxaline framework and the thiirene ring. The chemical shifts of the carbons in the quinoxaline part would be in the typical aromatic range (δ 120-150 ppm), with the carbons attached to nitrogen appearing at a lower field. The carbons of the thiirene ring would have unique chemical shifts due to the ring strain and the presence of the sulfur atom.

Table 2: Anticipated NMR Data for this compound

Nucleus Expected Chemical Shift (ppm)
¹H (Aromatic - Quinoxaline)7.5 - 8.5
¹H (Thiirene Ring)Specific and shielded/deshielded
¹³C (Aromatic - Quinoxaline)120 - 150
¹³C (Thiirene Ring)Unique shifts due to strain and heteroatom

Note: This table represents expected ranges and the actual experimental values for this compound are not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show the loss of small, stable molecules such as HCN, N₂, and potentially the sulfur atom or a fragment containing it, which would help to confirm the connectivity of the fused ring system.

Table 3: Anticipated Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Ion Peak (M⁺)Corresponds to the molecular weight of C₉H₆N₂S
Fragmentation PatternLoss of N₂, HCN, S, or CS fragments

Note: This table represents expected outcomes as experimental data for this compound is not available.

Electronic Absorption Spectroscopy for Optical Properties of this compound

Electronic absorption spectroscopy is a pivotal technique for elucidating the optical properties of conjugated heterocyclic systems by examining the transitions between electronic energy levels upon absorption of ultraviolet (UV) and visible light. This analysis provides insights into the molecular structure, conjugation length, and electronic nature of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

In analogous thiophene-fused quinoxaline derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands in the UV and sometimes visible regions. These absorptions are generally assigned to π → π* transitions within the aromatic system. The fusion of the electron-rich thiophene (B33073) ring to the electron-accepting quinoxaline moiety creates an intramolecular charge-transfer (ICT) character, which can lead to the appearance of absorption bands at longer wavelengths (a bathochromic shift).

For instance, studies on various 2-(thienyl)quinoxaline species have shown that all observed transitions can be attributed to allowed π → π* features due to their high molar absorptivities, despite the potential for n → π* transitions. researchgate.net The electronic transitions in a thiophene-quinoxaline molecule can be conceptualized as involving the thiophene subgroup acting as an electron donor and the quinoxaline subgroup as an electron acceptor. researchgate.net

In a study of quinoxaline derivatives, absorption bands observed in acetonitrile (B52724) at 321, 335, and 351 nm, with a shoulder at 383 nm, were assigned to π-π* electronic transitions of the quinoxaline moiety. researchgate.net The introduction of different substituents or fused rings can modulate the energy of these transitions. For example, enhancing the electron-donating strength of substituents on the thiophene ring or extending the conjugation generally leads to a bathochromic shift, extending the absorption into the visible region. researchgate.net

The table below presents UV-Vis absorption data for related quinoxaline derivatives to provide a contextual understanding of the spectral features that might be anticipated for this compound. It is important to note that this data is for analogous, not identical, compounds.

Compound/SystemSolventAbsorption Maxima (λmax) [nm]Transition Assignment
Quinoxaline derivative in AcetonitrileAcetonitrile321, 335, 351, 383 (hump)π-π
Quinoxaline derivative in WaterWater322, 337, 360, 410 (broad hump)π-π
Thiophene-Quinoxaline SpeciesAcetonitrileUV range, some extending to visibleπ → π*

Computational and Theoretical Studies on Thiireno B Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Thiireno[b]quinoxaline at the molecular level. These methods allow for the detailed exploration of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometry and electronic characteristics of organic molecules, including quinoxaline (B1680401) derivatives. researchgate.netnih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), are utilized to determine the optimized molecular geometry of this compound. researchgate.net This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

Beyond geometry optimization, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity and stability. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. nih.gov The MEP map, for instance, provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. For similar sulfur-containing heterocyclic systems, studies have shown that nitrogen atoms in the quinoxaline ring often exhibit the highest negative charge, indicating their potential role in intermolecular interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

To explore the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the properties of electronically excited states and simulating spectroscopic data, such as UV-Vis absorption spectra. sciensage.infosciensage.info By applying TD-DFT, researchers can predict the vertical excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions. sciensage.info

For quinoxaline derivatives, TD-DFT calculations have been shown to reliably predict absorption spectra. researchgate.netnih.gov These calculations can reveal the nature of the electronic transitions, for instance, whether they are localized π-π* transitions within the aromatic system or involve intramolecular charge transfer (ICT) between different parts of the molecule. The predicted absorption maxima (λmax) and oscillator strengths (f) provide a theoretical basis for understanding the photophysical properties of this compound. sciensage.info

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity and electronic properties. sciensage.info It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions and electronic transitions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The spatial distribution and energy levels of the HOMO and LUMO are critical in determining the electron-donating and electron-accepting capabilities of this compound. The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as the electron acceptor.

Computational studies on related thiophene-substituted quinoxalines reveal that the HOMO is often delocalized over the electron-rich thiophene (B33073) and quinoxaline rings, while the LUMO may be similarly distributed, indicating a π-conjugated system. researchgate.net The precise distribution of these orbitals influences the molecule's reactivity in processes like cycloaddition reactions and its potential as a component in organic electronic materials.

Analysis of Energy Gaps (ΔE_g) and Their Implications for Electronic Behavior

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE_g), is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic behavior of a molecule. sciensage.info A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. sciensage.info

The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. A smaller gap typically corresponds to a longer wavelength of light required for electronic excitation. For a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the calculated HOMO-LUMO energy gap is 2.8058 eV. nih.gov This value serves as a reference point for what might be expected for this compound and has implications for its potential use in optoelectronic applications. sciensage.info The global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies, providing a more comprehensive picture of the molecule's reactivity. nih.gov

ParameterValue (eV) nih.gov
EHOMO-6.0504
ELUMO-3.2446
Energy gap (ΔE)2.8058
Ionization Potential (I)6.0504
Electron Affinity (A)3.2446
Chemical Hardness (η)1.4029
Electronegativity (χ)4.6475
Electrophilicity Index (ω)7.698
Note: The data presented in this table is for the related compound 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline and is provided as a representative example.

Molecular Modeling and Simulation Approaches

While specific molecular modeling and simulation studies on this compound are not extensively documented, the methodologies applied to similar heterocyclic systems provide a framework for future investigations. Molecular docking, for instance, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design and understanding biological activity.

For quinoxaline derivatives, molecular modeling has been used to study their interactions with biological targets. nih.gov These studies often involve docking the small molecule into the active site of a protein to understand binding modes and predict inhibitory activity. Such approaches could be applied to this compound to explore its potential pharmacological applications.

Theoretical Insights into Intermolecular Interactions of this compound

The nature of intermolecular interactions is fundamental to understanding the chemical and physical properties of a compound, as well as its biological activity.

Theoretical methods can be used to analyze the various non-covalent interactions that this compound can engage in. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial for molecular recognition and binding to biological targets.

Computational studies on similar heterocyclic systems often employ methods like Density Functional Theory (DFT) to elucidate the nature and strength of these interactions. While no specific studies on this compound are available, research on related quinoxaline compounds has provided insights into their non-covalent interactions within protein binding pockets.

Computational studies can also predict how this compound might interact with surfaces, which is relevant for applications in materials science, such as in the development of corrosion inhibitors or sensors.

Studies on the adsorption of quinoxaline derivatives on metal surfaces, for instance, have used DFT and molecular dynamics simulations to understand the adsorption mechanism. These studies often show that the quinoxaline molecule adsorbs onto the surface through the nitrogen atoms and the π-electrons of the aromatic rings hilarispublisher.comnajah.edu. The adsorption behavior is typically found to follow models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface najah.eduimist.ma. For this compound, the sulfur atom in the thiirene (B1235720) ring would likely play a significant role in its adsorption properties.

Adsorption Isotherm ModelKey Findings for Quinoxaline Derivatives
LangmuirAdsorption is a spontaneous process, suggesting strong interaction with the surface. imist.ma
TemkinUseful for explaining adsorption on heterogeneous surfaces. imist.ma
Flory-HugginsAccounts for the size of the adsorbate molecules and the possibility of multilayer adsorption. imist.ma

Exploration of Thiireno B Quinoxaline in Functional Materials and Catalysis

Applications of Thiireno[b]quinoxaline in Organic Electronic Devices

The structural and electronic properties of quinoxaline-based compounds make them highly suitable for various roles in organic electronic devices. Their inherent electron-deficient character facilitates their use as electron-transporting materials or as acceptor units in donor-acceptor (D-A) systems, which are fundamental to the operation of many organic electronics. beilstein-journals.orgnih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Quinoxaline (B1680401) derivatives are versatile components in the architecture of Organic Light-Emitting Diodes (OLEDs), serving as host materials, electron transporters, or emitters. scispace.comgoogle.com Their rigid structure contributes to good thermal stability and high glass transition temperatures (Tg), which are crucial for device longevity. google.comrsc.org In D-A type molecules, the quinoxaline unit acts as a strong electron acceptor, which, when paired with various electron-donating moieties, allows for the tuning of emission colors from blue to near-infrared (NIR). rsc.orgrsc.org

The design of thermally activated delayed fluorescence (TADF) emitters, a key technology for highly efficient OLEDs, has successfully incorporated quinoxaline-based acceptors. By creating a twisted conformation between the donor and the quinoxaline-based acceptor, the energy splitting between the singlet and triplet states (ΔEST) can be minimized, facilitating reverse intersystem crossing (RISC) and enhancing device efficiency. rsc.org For instance, TADF emitters based on a 1,2,3,4-tetrahydrophenazine acceptor (a quinoxaline derivative) have achieved small ΔEST values of 0.07–0.15 eV and external quantum efficiencies (EQEs) up to 15.3%. rsc.org Similarly, multifunctional materials using quinoxaline as an acceptor and triphenylamine as a donor have demonstrated aggregation-induced emission (AIE) and have been used in high-efficiency fluorescent OLEDs. rsc.org

Table 1: Performance of Selected Quinoxaline-Based OLED Emitters
Emitter NameDonor MoietyAcceptor MoietyMax EQE (%)Emission ColorElectroluminescence (λEL) (nm)Reference
DMAC-TTPZ 9,9-dimethyl-9,10-dihydroacridine1,2,3,4-tetrahydrophenazine15.3Green524 rsc.org
PXZ-TTPZ Phenoxazine1,2,3,4-tetrahydrophenazine12.0Yellow-Green556 rsc.org
PTZ-TTPZ Phenothiazine1,2,3,4-tetrahydrophenazine11.4Orange572 rsc.org
4DMAC-TPPQ DimethylacridinePyrazino[2,3-g]quinoxaline0.3Deep-Red685 rsc.org
4PXZ-TPPQ PhenoxazinePyrazino[2,3-g]quinoxaline0.04NIR780 rsc.org
dP-diBFQ N/A (Dopant)Dibenzo[f,h]furo[2,3-b]quinoxaline2.63Pure Blue448 rsc.org

Integration into Organic Semiconductors and Photovoltaic Devices

The strong electron-accepting nature of the quinoxaline core makes its derivatives, particularly those fused with electron-rich thiophene (B33073) rings, promising materials for organic semiconductors and photovoltaics. beilstein-journals.org These materials are often used as n-type semiconductors in organic thin-film transistors (OTFTs) or as acceptor components in the active layer of organic solar cells (OSCs). researchgate.netahnu.edu.cn

In the context of OSCs, D-A type polymers incorporating quinoxaline have achieved significant power conversion efficiencies (PCEs). For example, the polymer PTQ10, which alternates thiophene and a difluoro-quinoxaline unit, has demonstrated PCEs over 16% in polymer solar cells when paired with the Y6 acceptor. nih.gov The introduction of electron-withdrawing groups, such as fluorine or cyano moieties, onto the quinoxaline or donor units can systematically modulate the frontier molecular orbital energy levels, leading to improved photovoltaic performance. rsc.org

Small molecules based on a dibenzo[f,h]thieno[3,4-b]quinoxaline core have also been successfully used in solution-processed bulk heterojunction (BHJ) solar cells. When blended with a fullerene acceptor (PCBM), these materials have achieved PCEs of 1.70% with a high external quantum yield of 55%, demonstrating balanced charge mobility and favorable film morphology. nih.gov

Table 2: Photovoltaic Performance of Selected Thieno-Quinoxaline and Quinoxaline-Based Materials
Material NameStructure TypeRolePCE (%)Voc (V)Jsc (mA/cm²)FFReference
Dibenzo[f,h]thieno[3,4-b]quinoxaline derivative (1) Small MoleculeDonor1.700.864.310.46 nih.gov
PBF-QxCN D-A PolymerDonor12.110.8421.010.69 rsc.org
PTQ10 D-A PolymerDonor>16.0N/AN/AN/A nih.gov
QOPO Derivative Small MoleculeDonor~0.1-0.20.43-0.540.41-0.780.25-0.31 researchgate.net

Design Principles for Fluorescent Probes and Chemosensors based on this compound Scaffolds

The quinoxaline moiety is a well-regarded fluorophore, and its derivatives are frequently employed as sensitive fluorescent probes and chemosensors for detecting ions, small molecules, and changes in the local environment like pH. semanticscholar.orgmdpi.com The design of such sensors often relies on the "push-pull" principle, where electron-donating groups are attached to the electron-deficient quinoxaline core. mdpi.com This arrangement creates an intramolecular charge transfer (ICT) state upon photoexcitation, the energy of which is highly sensitive to the surrounding environment.

Key design principles for quinoxaline-based chemosensors include:

Incorporation of Recognition Sites: Specific functional groups capable of binding to the target analyte (e.g., metal ions, anions, or biological molecules) are attached to the quinoxaline scaffold. This binding event modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity (turn-on/turn-off) or a shift in the emission wavelength. mdpi.comsemanticscholar.org

Modulation of ICT: The analyte binding can enhance or disrupt the ICT process, causing a detectable optical response. For example, protonation of amino-substituted quinoxalines can alter the electron-donating ability of the substituent, leading to a blue shift in absorption and emission, which can be used for pH sensing. mdpi.com

Solubility and Biocompatibility: For applications in aqueous or biological media, hydrophilic groups are often introduced to ensure water solubility and biocompatibility. mdpi.com

The fusion of a thiirane ring in this compound could further modulate the electronic landscape, potentially offering new avenues for designing selective and sensitive chemosensors.

This compound in Photocatalysis and Photopolymerization

The electronic structure of quinoxaline derivatives, characterized by accessible excited states and the ability to participate in electron transfer processes, makes them suitable candidates for photocatalysis and as photoinitiators for polymerization. mdpi.com

Mechanistic Studies of Photocatalytic Hydrogen Production Mediated by Quinoxaline Derivatives

Organic conjugated polymer dots (Pdots) based on a donor-acceptor architecture have emerged as promising metal-free photocatalysts for solar-driven hydrogen production. Thiophene-quinoxaline (PTQ)-based Pdots, in particular, have shown exceptional performance. nycu.edu.tw The mechanism involves the absorption of visible light by the Pdot, which promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich thiophene donor, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-deficient quinoxaline acceptor.

This charge-separated excited state is the key to photocatalysis. The electron in the LUMO has sufficient potential to reduce protons (H⁺) to hydrogen gas (H₂), often with the aid of a co-catalyst like platinum. The "hole" left in the HOMO is subsequently filled by a sacrificial electron donor present in the system. Studies have shown that tuning the molecular weight of these PTQ-based polymers can significantly impact their photocatalytic activity. Lower-molecular-weight Pdots tend to have reduced aggregation, smaller particle sizes, and enhanced charge transfer capabilities, leading to higher hydrogen evolution rates, with exceptional rates of up to 15,807 µmol g⁻¹ h⁻¹ being reported. nycu.edu.tw

Visible Light Photoredox Catalysis and Hydrogen Atom Transfer (HAT) Processes in Quinoxaline Chemistry

Quinoxaline derivatives are effective in visible-light-mediated photoredox catalysis, where they can act as photosensitizers. zendy.ioresearchgate.net Upon absorbing a photon of visible light, the quinoxaline molecule reaches an excited state, becoming a potent oxidant or reductant. This excited state can then engage in single-electron transfer (SET) with a substrate to generate radical intermediates, which subsequently undergo further reactions. For example, the C-3 arylation of quinoxalin-2(1H)-ones has been achieved using eosin Y as a photocatalyst under visible light, proceeding through a radical substitution mechanism. zendy.iorsc.org

Hydrogen Atom Transfer (HAT) is another fundamental process in radical chemistry and can be promoted by photoexcited species. mdpi.comsemanticscholar.org In the context of quinoxaline chemistry, a photoexcited catalyst can initiate a HAT process, abstracting a hydrogen atom from a substrate to generate a carbon-centered radical. nih.gov This radical is a versatile intermediate for various C-H functionalization reactions. mdpi.comresearchgate.net While direct studies on HAT processes involving this compound are limited, the general principles of photoredox catalysis established for the broader quinoxaline family suggest that this scaffold could also mediate such transformations, leveraging the energy of visible light to drive synthetically useful reactions.

Photoinitiation Systems Employing this compound Scaffolds for Polymerization

While direct experimental studies on this compound as a photoinitiator are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been identified as a promising scaffold for designing photoinitiating systems for both free radical and cationic polymerization. mdpi.comresearchgate.net Quinoxalines typically function as Type II photoinitiators, which operate via a bimolecular mechanism involving the interaction of the excited state of the photoinitiator with a co-initiator, usually a hydrogen donor like an amine. daneshyari.com

The general mechanism for photoinitiation by quinoxaline derivatives involves the absorption of light, leading to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state of the quinoxaline derivative can then abstract a hydrogen atom from a co-initiator, generating radicals that can initiate the polymerization of monomers, such as acrylates. mdpi.com

The incorporation of a sulfur-containing heterocycle, such as the thiirene (B1235720) ring in this compound, is of significant interest for modifying the photophysical and photochemical properties of the quinoxaline chromophore. The presence of sulfur atoms can influence the absorption characteristics of the molecule. For instance, studies on other sulfur-containing quinoxaline derivatives, such as dithiinoquinoxalines and 12H-quinoxalino-[2,3-b] daneshyari.comresearchgate.net-benzothiazines, have shown absorption maxima in the range of 386 nm to 406 nm. researchgate.net This suggests that a this compound scaffold could also exhibit absorption in the near-UV or visible light region, which is advantageous for various photopolymerization applications, including those initiated by LED light sources. mdpi.com

Table 1: Absorption Maxima of Selected Sulfur-Containing Quinoxaline Derivatives

This table presents data for sulfur-containing quinoxaline derivatives structurally related to this compound, as direct data for the specified compound is not available.

Compound ClassAbsorption Maxima (λmax)Reference
Dithiinoquinoxalines386 - 406 nm researchgate.net
12H-Quinoxalino-[2,3-b] daneshyari.comresearchgate.net-benzothiazines~400 nm mdpi.com

Investigation of this compound in Corrosion Inhibition Mechanisms (Theoretical and Adsorption Studies)

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in understanding the relationship between the molecular structure of an inhibitor and its efficiency. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated to predict the inhibitive performance. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus greater reactivity of the inhibitor molecule with the metal surface. lew.ro

The adsorption of quinoxaline derivatives on metal surfaces is a key aspect of their corrosion inhibition mechanism. imist.ma This adsorption process can be investigated through various adsorption isotherms, with the Langmuir adsorption isotherm often being a suitable model. najah.eduijirset.com The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. The adherence to this isotherm suggests that the inhibitor molecules are adsorbed at specific, fixed sites on the metal surface without interaction between the adsorbed molecules. The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm, and its value can provide information about the nature of the adsorption. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). orientjchem.org

For this compound, the presence of the sulfur atom in the thiirene ring, in addition to the nitrogen atoms of the quinoxaline core, would likely enhance its adsorption onto a metal surface. Sulfur atoms are known to have a strong affinity for metal surfaces, which could lead to a more stable and effective protective film. The planarity and aromaticity of the molecule would also contribute to its effective adsorption. It is plausible that this compound would act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netbohrium.com

Table 2: Calculated Quantum Chemical Parameters for a Related Thieno[2,3-b]quinoxaline (B1642142) Derivative

This table presents theoretical data for a compound structurally analogous to this compound to infer potential properties.

ParameterValueImplication for Corrosion InhibitionReference
EHOMO-5.9449 eVHigher tendency for electron donation researchgate.net
ELUMO-1.8680 eVAbility to accept electrons researchgate.net
Energy Gap (ΔE)4.0769 eVIndicates good reactivity researchgate.net
Dipole Moment (μ)2.1381 DInfluences adsorption process researchgate.net

Future Directions and Emerging Research Avenues for Thiireno B Quinoxaline

Development of Novel and Sustainable Synthetic Strategies for Thiireno[b]quinoxaline Derivatives

Currently, there are no established synthetic routes specifically for this compound in the public domain. Future research will need to address this foundational gap. The development of novel synthetic strategies will be paramount. Researchers will likely need to explore innovative cyclization reactions or post-modification of quinoxaline (B1680401) precursors.

A key focus will undoubtedly be on sustainable and green chemistry principles. Traditional methods for creating complex heterocyclic systems often rely on harsh reagents and produce significant waste. nih.gov Future methodologies for this compound would likely aim to incorporate:

Catalytic Systems: Employing novel metal-based or organocatalysts to improve efficiency and reduce the environmental impact. orientjchem.org

Alternative Energy Sources: The use of microwave irradiation or sonication could potentially accelerate reaction times and improve yields under milder conditions.

Green Solvents: Moving away from hazardous organic solvents towards water, ionic liquids, or deep eutectic solvents would enhance the sustainability of any developed synthetic protocol.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring in this compound Chemistry

Once synthetic pathways are under investigation, advanced spectroscopic techniques will be crucial for understanding reaction mechanisms and kinetics. Real-time monitoring is essential for optimizing reaction conditions and ensuring the successful formation of the target compound. Future research in this area would involve:

In-situ Spectroscopy: Techniques like in-situ FT-IR and NMR spectroscopy could provide real-time data on the consumption of reactants and the formation of intermediates and products. researchgate.net

Advanced Mass Spectrometry: The use of sophisticated mass spectrometry techniques can help in the identification of transient species and reaction byproducts, offering deeper mechanistic insights.

Fluorescence Spectroscopy: Given that many quinoxaline derivatives are known fluorophores, fluorescence spectroscopy could be a sensitive tool for monitoring reactions and characterizing the photophysical properties of newly synthesized this compound derivatives. nih.gov

High-Throughput Computational Screening for Accelerated Discovery and Optimization of this compound Analogues

Computational chemistry will be an indispensable tool for accelerating the discovery and development of this compound derivatives. Before embarking on extensive and resource-intensive laboratory work, computational screening can guide research efforts. This would likely include:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, stability, and reactivity of potential this compound analogues.

Virtual Screening: To identify derivatives with desirable properties for specific applications, such as particular electronic or optical characteristics.

Mechanism Prediction: Computational modeling can help elucidate potential reaction pathways for the synthesis of the this compound core, guiding experimental design.

A study on related 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives has already utilized artificial intelligence to predict potential molecular targets, showcasing the power of computational approaches in this chemical space. johnshopkins.edu

Exploration of this compound in Emerging Fields such as Quantum Computing and Advanced Optoelectronic Materials

The exploration of this compound in cutting-edge fields remains entirely speculative but holds potential. The unique electronic properties that may arise from the fusion of the electron-deficient quinoxaline system with the strained, sulfur-containing thiirene (B1235720) ring could make these compounds candidates for advanced materials.

Optoelectronic Materials: The broader quinoxaline family is known for its applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics due to their electron-transporting capabilities. nih.govresearchgate.net Future research would need to synthesize and characterize this compound derivatives to assess their potential in these areas.

Quantum Computing: The application of novel molecules in quantum computing is a frontier area of research. Specific properties, such as stable radical states or unique spin properties, would need to be identified in this compound derivatives to even consider them for such applications.

Q & A

Q. What are the common synthetic routes for Thiireno[b]quinoxaline derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via condensation reactions between o-phenylenediamines and carbonyl-containing precursors. For instance, cyclocondensation under reflux with catalysts like acetic acid or metal salts (e.g., ZnCl₂) can yield fused quinoxaline scaffolds. Reaction temperature, solvent polarity, and stoichiometric ratios are critical for optimizing purity and yield. For example, elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

Q. How are structural and electronic properties of this compound characterized experimentally?

X-ray crystallography (e.g., single-crystal analysis) is used to resolve bond lengths, angles, and π-stacking interactions . Spectroscopic methods include:

  • ¹H/¹³C NMR to confirm substituent positions and purity .
  • UV-Vis spectroscopy to assess electronic transitions and bandgap properties, particularly for optoelectronic applications .
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What in vitro assays are used to evaluate the biological activity of this compound compounds?

Standard assays include:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., TNBC cells) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like topoisomerases or kinases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at position 2 enhance antitumor activity by increasing electrophilicity .
  • Heteroatom incorporation : Sulfur or oxygen atoms in the fused ring system modulate solubility and binding affinity to biological targets (e.g., DNA intercalation) .
  • QSAR models : Computational tools (e.g., CoMFA, molecular docking) predict logP, polar surface area, and binding energies to optimize lead compounds .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?

  • Validation of computational models : Cross-check docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) .
  • Crystallographic evidence : Compare predicted protein-ligand interactions with X-ray structures of target complexes .
  • Statistical analysis : Use multivariate regression to identify confounding variables (e.g., solvent effects in spectrophotometric assays) .

Q. How are supramolecular interactions of this compound exploited in material science applications?

  • π-π stacking and hydrogen bonding : These interactions enable the formation of crystalline frameworks with tunable luminescence or conductivity. For example, water-mediated helices in cocrystals enhance thermal stability .
  • Dye-sensitized solar cells (DSSCs) : Quinoxaline derivatives act as electron-deficient acceptors in donor-acceptor polymers, improving charge transport efficiency .

Q. What experimental and computational methods validate the role of this compound in inhibiting specific enzymes (e.g., c-MYC G-quadruplex binding)?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .
  • Molecular dynamics simulations : Track conformational changes in enzyme active sites upon ligand binding .
  • Competitive FRET assays : Measure displacement of fluorescent probes (e.g., Thioflavin T) from G-quadruplex DNA .

Methodological Considerations

Q. How to design controlled experiments for assessing solvent effects on this compound photophysical properties?

  • Variable solvent screening : Test solvents with varying polarity (e.g., hexane, ethanol, DMSO) and measure absorbance/emission spectra .
  • Temperature-dependent studies : Correlate Stokes shift with solvent reorganization energy using time-resolved fluorescence .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. How to address reproducibility challenges in this compound synthesis?

  • Detailed reaction logs : Document catalyst batches, solvent drying methods, and ambient humidity .
  • Scale-up protocols : Optimize microwave-assisted synthesis for consistent heating and reduced side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.